molecular formula C15H23NO2S B13050003 Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate CAS No. 2102411-25-4

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Cat. No.: B13050003
CAS No.: 2102411-25-4
M. Wt: 281.4 g/mol
InChI Key: FLKOHAFDYSAEAK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of catalysts and specific reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives such as:

Uniqueness

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₃NO₂S
  • Molecular Weight : 281.4 g/mol
  • CAS Number : 2102411-25-4

The biological activity of this compound is primarily attributed to its interaction with tubulin, which is critical in cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its antiproliferative effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines:

Cell Line IC₅₀ (µM) Effect
L12102.8High potency
CEM2.3High potency
HeLa1.1Highest potency

The IC₅₀ values indicate that this compound is particularly effective against HeLa cells compared to other lines. Importantly, these compounds did not significantly affect normal human peripheral blood mononuclear cells at concentrations over 20 µM, suggesting a selective toxicity towards cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. A study involving various derivatives of thiophene compounds indicated that certain structural modifications can enhance antimicrobial efficacy. Although specific data on this compound's antimicrobial properties were limited in the available literature, the potential for such activity exists based on structural similarities with other tested compounds .

Case Studies and Research Findings

  • Antiproliferative Effects : In a study evaluating new antitubulin agents based on tetrahydrobenzo[b]thiophene derivatives, this compound demonstrated significant efficacy in inhibiting cancer cell growth through tubulin interaction .
  • Selectivity for Cancer Cells : The selective toxicity of this compound was highlighted in experiments where it did not induce apoptosis in normal cells while effectively inducing cell death in cancerous ones. This selectivity is crucial for minimizing side effects during cancer treatment .
  • Structure-Activity Relationship Studies : Research into the structure-activity relationship (SAR) of thiophene derivatives has provided insights into how modifications can influence biological activity. This knowledge could guide future synthesis efforts aimed at optimizing the therapeutic profile of this compound .

Properties

CAS No.

2102411-25-4

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

ethyl 3-amino-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C15H23NO2S/c1-5-18-14(17)13-12(16)10-8-9(15(2,3)4)6-7-11(10)19-13/h9H,5-8,16H2,1-4H3

InChI Key

FLKOHAFDYSAEAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCC(C2)C(C)(C)C)N

Origin of Product

United States

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